AMyloid beta-Protein (1-40)

Description

Significance of Amyloid beta-Protein (1-40) in Neurodegeneration Research

Amyloid beta-protein (1-40) is a key molecule in the study of neurodegenerative diseases, particularly Alzheimer's disease. While often discussed in tandem with its more aggregation-prone counterpart, Aβ(1-42), the (1-40) isoform holds distinct significance in research. It is the most abundant isoform of amyloid beta produced, typically accounting for the majority of Aβ peptides. mdpi.comen-journal.org

The accumulation of Aβ peptides, including Aβ(1-40), in the brain is a pathological hallmark of Alzheimer's disease. frontiersin.org These peptides can aggregate into soluble oligomers and insoluble fibrils, which form the amyloid plaques seen in the brains of Alzheimer's patients. wikipedia.org Research suggests that these aggregates, particularly the soluble oligomeric forms, are neurotoxic and can disrupt synaptic function, leading to the cognitive decline characteristic of the disease. wikipedia.orgnih.gov

Furthermore, Aβ(1-40) is the predominant species found in cerebral amyloid angiopathy (CAA), a condition characterized by the deposition of amyloid in the walls of cerebral blood vessels, which can lead to strokes and cognitive impairment. en-journal.org This highlights the specific role of Aβ(1-40) in vascular pathology within the central nervous system.

Overview of the Amyloid Hypothesis and Amyloid beta-Protein (1-40)

The amyloid hypothesis has been a central framework for Alzheimer's disease research for decades. This hypothesis posits that the excessive accumulation of amyloid beta peptides in the brain is the primary event that initiates a cascade of pathological events, ultimately leading to neurodegeneration and dementia. mdpi.comfrontiersin.org The process begins with the abnormal processing of the amyloid precursor protein (APP) by the enzymes beta-secretase and gamma-secretase, which results in the production of various Aβ isoforms, including Aβ(1-40). wikipedia.orgnih.gov

According to this hypothesis, an imbalance between the production and clearance of Aβ peptides leads to their aggregation. nih.gov While initially focusing on the insoluble amyloid plaques, more recent iterations of the hypothesis emphasize the toxicity of soluble Aβ oligomers. wikipedia.org These oligomers are believed to impair synaptic function and structure, contributing to the early cognitive deficits observed in Alzheimer's disease. nih.gov

Aβ(1-40) is a crucial component of this hypothesis, as it is the most abundantly produced Aβ species. mdpi.com While less prone to aggregation than Aβ(1-42), its high concentration means it significantly contributes to the total amyloid burden in the brain. pnas.org

Comparative Research Perspectives on Amyloid beta-Protein (1-40) and Amyloid beta-Protein (1-42) Isoforms

The two primary isoforms of amyloid beta studied in the context of Alzheimer's disease are Aβ(1-40) and Aβ(1-42). Despite differing by only two amino acids at the C-terminus, these isoforms exhibit distinct biophysical and pathological properties. biorxiv.org

| Feature | Amyloid beta-Protein (1-40) | Amyloid beta-Protein (1-42) |

| Relative Abundance | More abundant, representing about 90% of secreted Aβ. mdpi.com | Less abundant, representing about 10% of secreted Aβ. pnas.org |

| Aggregation Propensity | Less prone to aggregation. biorxiv.org | More hydrophobic and highly prone to aggregation. wikipedia.orgbiorxiv.org |

| Primary Location of Deposition | Predominantly found in vascular amyloid deposits (Cerebral Amyloid Angiopathy). wikipedia.orgen-journal.org | The main component of parenchymal amyloid plaques in the brain. en-journal.org |

| Neurotoxicity | Considered neurotoxic, particularly in oligomeric forms. jneurosci.org | Generally considered more neurotoxic and amyloidogenic. wikipedia.orgbiorxiv.org |

| Fibril Structure | Can form fibrils with two protofilaments. nih.gov | Can form fibrils with a single protofilament. nih.gov |

Research has shown that while Aβ(1-42) is more amyloidogenic and is the primary component of the plaques within the brain parenchyma, Aβ(1-40) is the main constituent of the amyloid deposits in the walls of blood vessels in the brain, a condition known as cerebral amyloid angiopathy. wikipedia.orgen-journal.org Studies comparing the self-assembly of these two isoforms have revealed that they oligomerize through different pathways, with Aβ(1-40) dimers being stabilized mainly by interactions in the central hydrophobic and N-terminal regions, whereas Aβ(1-42) dimers are stabilized by interactions in the central and C-terminal regions. biorxiv.org This difference in aggregation behavior likely contributes to their distinct roles in Alzheimer's pathology.

Furthermore, studies have shown that the ratio of Aβ(1-42) to Aβ(1-40) can be a more sensitive biomarker for Alzheimer's disease than the concentration of either peptide alone. frontiersin.org A lower Aβ(1-42)/Aβ(1-40) ratio in the cerebrospinal fluid is often observed in Alzheimer's patients, reflecting the increased deposition of Aβ(1-42) in the brain. bohrium.com

Structure

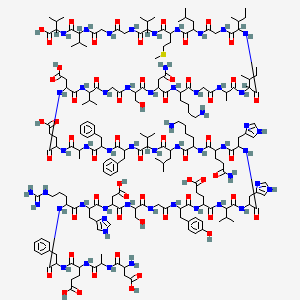

2D Structure

Properties

Molecular Formula |

C194H295N53O58S |

|---|---|

Molecular Weight |

4330 g/mol |

IUPAC Name |

5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C194H295N53O58S/c1-25-102(19)158(188(299)211-87-143(256)218-124(67-94(3)4)174(285)228-123(62-66-306-24)172(283)241-152(96(7)8)186(297)209-83-140(253)206-84-145(258)240-154(98(11)12)191(302)245-157(101(17)18)193(304)305)247-192(303)159(103(20)26-2)246-162(273)104(21)215-141(254)85-207-164(275)116(47-36-38-63-195)223-181(292)133(77-139(199)252)234-185(296)137(90-249)220-144(257)88-210-187(298)153(97(9)10)242-184(295)135(79-151(269)270)235-170(281)121(56-60-147(261)262)222-161(272)106(23)217-173(284)127(69-107-41-30-27-31-42-107)231-177(288)129(71-109-45-34-29-35-46-109)237-189(300)156(100(15)16)244-183(294)125(68-95(5)6)229-166(277)117(48-37-39-64-196)224-168(279)119(54-58-138(198)251)226-178(289)130(73-111-80-202-91-212-111)233-180(291)132(75-113-82-204-93-214-113)238-190(301)155(99(13)14)243-171(282)122(57-61-148(263)264)227-175(286)126(72-110-50-52-114(250)53-51-110)219-142(255)86-208-165(276)136(89-248)239-182(293)134(78-150(267)268)236-179(290)131(74-112-81-203-92-213-112)232-167(278)118(49-40-65-205-194(200)201)225-176(287)128(70-108-43-32-28-33-44-108)230-169(280)120(55-59-146(259)260)221-160(271)105(22)216-163(274)115(197)76-149(265)266/h27-35,41-46,50-53,80-82,91-106,115-137,152-159,248-250H,25-26,36-40,47-49,54-79,83-90,195-197H2,1-24H3,(H2,198,251)(H2,199,252)(H,202,212)(H,203,213)(H,204,214)(H,206,253)(H,207,275)(H,208,276)(H,209,297)(H,210,298)(H,211,299)(H,215,254)(H,216,274)(H,217,284)(H,218,256)(H,219,255)(H,220,257)(H,221,271)(H,222,272)(H,223,292)(H,224,279)(H,225,287)(H,226,289)(H,227,286)(H,228,285)(H,229,277)(H,230,280)(H,231,288)(H,232,278)(H,233,291)(H,234,296)(H,235,281)(H,236,290)(H,237,300)(H,238,301)(H,239,293)(H,240,258)(H,241,283)(H,242,295)(H,243,282)(H,244,294)(H,245,302)(H,246,273)(H,247,303)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,304,305)(H4,200,201,205) |

InChI Key |

FEWOUVRMGWFWIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Biochemical Generation and Processing of Amyloid Beta Protein 1 40

Amyloid Precursor Protein (APP) as the Precursor

The amyloid precursor protein (APP) is a type-I transmembrane protein with a large extracellular N-terminal domain and a shorter cytoplasmic C-terminal tail. creative-diagnostics.combiolegend.com While expressed in many tissues, APP is found in high concentrations in the synapses of neurons. creative-diagnostics.com It belongs to a family of conserved proteins that includes amyloid precursor-like protein 1 (APLP1) and amyloid precursor-like protein 2 (APLP2) in mammals. creative-diagnostics.com However, only APP contains the Aβ domain and can, therefore, generate amyloidogenic fragments. creative-diagnostics.com

APP is integral to normal neuronal function, playing roles in neurite growth, neuronal adhesion, and axonogenesis. biolegend.com The protein undergoes rapid metabolism, with its processing being a critical determinant of whether Aβ peptides are produced. nih.gov Multiple isoforms of APP exist, with the APP695 isoform being predominantly expressed in neurons. cellsignal.com

The structure of APP allows for its interaction with several enzymes known as secretases, which are responsible for its cleavage. oatext.comfrontiersin.org The specific secretases involved and the location of their cleavage determine the fate of APP processing. cellsignal.comoatext.com

Proteolytic Pathways of Amyloid beta-Protein (1-40) Formation

The proteolytic processing of APP is a complex process that can follow one of two major pathways, ultimately determining whether the Aβ peptide is generated. biolegend.comoatext.com These pathways are known as the non-amyloidogenic and the amyloidogenic pathways. biolegend.comoatext.com

In the predominant non-amyloidogenic pathway, which accounts for approximately 90% of APP processing, APP is cleaved by α-secretase. creative-diagnostics.comwikipedia.org This cleavage event occurs within the Aβ domain of the APP sequence. cellsignal.comeuropeanreview.org As a result, the formation of the complete Aβ peptide is prevented. wikipedia.orgeuropeanreview.org

The α-secretase cleavage generates two main fragments: a large, soluble extracellular fragment known as soluble APPα (sAPPα) and a membrane-bound C-terminal fragment called α-CTF (or C83). creative-diagnostics.comnih.gov The sAPPα fragment is released into the extracellular space and is believed to have neuroprotective properties. europeanreview.orgnih.gov The remaining α-CTF is subsequently cleaved by another enzyme complex, γ-secretase, which produces a short p3 peptide and the APP intracellular domain (AICD). oatext.comnih.gov

The amyloidogenic pathway is initiated when APP is cleaved by β-secretase (also known as BACE1). creative-diagnostics.comoatext.com This cleavage occurs at the N-terminus of the Aβ domain. nih.gov This initial cleavage releases a soluble N-terminal fragment, sAPPβ, into the extracellular space and leaves a 99-amino acid membrane-bound C-terminal fragment known as β-CTF or C99. creative-diagnostics.comfrontiersin.org

The C99 fragment is the direct precursor to Aβ. It is subsequently cleaved by the γ-secretase complex within the transmembrane domain. frontiersin.orgwikipedia.org This final cleavage is imprecise and can occur at several positions, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). creative-diagnostics.comnih.gov Aβ(1-40) is the more abundant of these two major species. creative-diagnostics.com

Non-Amyloidogenic Processing Pathway

Enzymatic Regulation of Amyloid beta-Protein (1-40) Production

The production of Aβ(1-40) is tightly regulated by the activity of the secretase enzymes that process APP. The balance between the α-secretase and β-secretase pathways is a critical determinant of Aβ levels. wikipedia.org

Alpha-secretase is a family of enzymes that belong to the 'a disintegrin and metalloprotease' (ADAM) family, with ADAM10 being a key member with α-secretase activity. wikipedia.org These enzymes are typically located on the cell surface and in the Golgi apparatus. wikipedia.orgnih.gov

The cleavage of APP by α-secretase is a protective event, as it occurs within the Aβ sequence, thereby preventing the generation of the amyloidogenic Aβ peptide. wikipedia.orgnih.gov The resulting sAPPα fragment has been shown to have neurotrophic and neuroprotective functions, promoting synapse formation and counteracting apoptotic signals. wikipedia.org Activation of α-secretase is therefore considered a therapeutic strategy to reduce Aβ production. nih.govnih.gov The activity of α-secretase can be regulated by various signaling pathways, including those involving protein kinase C and calcium. nih.govnih.gov

Beta-secretase, primarily the enzyme BACE1 (β-site APP-cleaving enzyme 1), is the rate-limiting enzyme in the amyloidogenic pathway. capes.gov.broup.com BACE1 is an aspartic protease that is highly expressed in neurons. wikipedia.orgoup.com Its cleavage of APP at the N-terminus of the Aβ domain is the initial and essential step for Aβ production. wikipedia.orgcapes.gov.br

BACE1 activity is localized to endosomes and the trans-Golgi network, where it competes with α-secretase for the APP substrate. cellsignal.comnih.gov An increase in BACE1 activity or concentration can shift APP processing towards the amyloidogenic pathway, leading to higher levels of Aβ production. nih.gov For this reason, BACE1 is a major target for therapeutic intervention aimed at reducing Aβ levels. frontiersin.orgcapes.gov.br

Role of Gamma-Secretase Complex

The γ-secretase complex is an intramembrane aspartyl protease that plays a pivotal role in the final step of amyloidogenic APP processing, leading to the generation of Aβ peptides. scispace.com This complex is composed of four core protein components that must assemble to form the active enzyme. nih.govpnas.org

Core Components of the Gamma-Secretase Complex

| Component | Function |

|---|---|

| Presenilin (PSEN1 or PSEN2) | Forms the catalytic core of the complex, containing the aspartyl protease active site required for cleavage. embopress.orgresearchgate.net |

| Nicastrin | A type I transmembrane glycoprotein (B1211001) that is thought to act as a receptor for the substrate, docking it to the complex. scispace.comopenaccessjournals.com |

| Anterior pharynx-defective 1 (APH-1) | A multi-pass transmembrane protein involved in the stability and assembly of the complex. scispace.comnih.gov |

| Presenilin enhancer 2 (PEN-2) | A small, two-transmembrane protein that is crucial for the endoproteolysis of presenilin, a key step in the activation of the γ-secretase complex. scispace.comnih.gov |

The generation of Aβ(1-40) begins after β-secretase (BACE1) cleaves APP, producing a membrane-bound C-terminal fragment known as C99. scispace.comfrontiersin.org The γ-secretase complex then subjects C99 to a series of sequential intramembrane cleavages. cell-stress.com This process is not a single cleavage event but rather a processive proteolysis. elifesciences.org

The initial cleavage by γ-secretase occurs at the ε-site, near the cytoplasmic border of the transmembrane domain, releasing the APP intracellular domain (AICD). cell-stress.comnih.gov This is followed by subsequent cleavages at the ζ-site and then the γ-site. cell-stress.comnih.gov There are two primary pathways for this processive cleavage:

Aβ49 → Aβ46 → Aβ43 → Aβ40 cell-stress.comelifesciences.org

Aβ48 → Aβ45 → Aβ42 cell-stress.comelifesciences.org

The Aβ(1-40) peptide is the predominant species produced, accounting for approximately 90% of all secreted Aβ peptides under normal physiological conditions. frontiersin.orgpnas.org The shorter, more soluble Aβ(1-40) is considered less prone to aggregation compared to the Aβ(1-42) isoform. elifesciences.org

Interestingly, research has indicated that β-secretase and γ-secretase can exist in a high molecular weight complex, suggesting a coordinated and efficient sequential processing of the full-length APP to generate Aβ peptides. rupress.org

Contribution of Other Proteases in Pathological Contexts

While the sequential action of β-secretase and γ-secretase is the canonical pathway for Aβ generation, other proteases have been identified that can contribute to APP processing, particularly in pathological contexts. These alternative pathways can influence the production of various Aβ species, including Aβ(1-40).

| Cathepsin B | A cysteine protease that has been shown to have β-secretase-like activity and can cleave wild-type APP, contributing to Aβ production. nih.govfrontiersin.org |

In pathological states, the expression and activity of these alternative proteases can be altered. For instance, meprin-β levels have been found to be elevated in the brains of individuals with Alzheimer's disease. frontiersin.org Similarly, caspases are activated during apoptotic processes, which are often observed in neurodegenerative diseases. The activity of these proteases can lead to the generation of a more complex mixture of Aβ peptides, potentially influencing plaque composition and disease progression.

Molecular Structure and Conformational Dynamics of Amyloid Beta Protein 1 40

Monomeric Conformation and Intrinsic Disorder

The monomeric form of Aβ(1-40) is largely considered an intrinsically disordered protein (IDP), meaning it does not have a stable three-dimensional structure under physiological conditions. frontiersin.orgbmbreports.orgmdpi.com Instead, it exists as a dynamic ensemble of conformations. biorxiv.orgresearchgate.net In aqueous solutions, it can exhibit a random coil or a partially folded structure with a short α-helix in the central hydrophobic core region (residues 17-23). pnas.orgcase.edu This conformational flexibility is a key characteristic of Aβ(1-40) and is crucial for its ability to interact with various partners and to self-assemble. bmbreports.orgmdpi.com While predominantly disordered, the monomer can adopt more ordered structures, such as a β-hairpin, which becomes more stable upon oligomerization. pnas.org

Structural Motifs in Membrane Environments

The presence of a membrane environment significantly influences the conformation of Aβ(1-40), promoting the formation of distinct structural motifs. researchgate.net These interactions are critical as they are thought to be a key step in the aggregation process.

Helical Domains (e.g., A (13-22), B (30-35))

In membrane-mimicking environments, such as sodium dodecyl sulphate (SDS) micelles, Aβ(1-40) predominantly adopts an α-helical conformation. case.edu Molecular dynamics simulations have identified two primary helical domains: domain A, spanning residues 13-22, and domain B, covering residues 30-35. researchgate.net The peptide tends to localize at the interface between the membrane and the solvent. researchgate.net The central hydrophobic core plays a significant role in these interactions.

Beta-Turn Motifs (e.g., at 23-27)

In addition to helical structures, a type I beta-turn has been observed at residues 23-27 within a membrane environment. researchgate.net This turn motif can facilitate the folding of the peptide into a more compact structure, bringing different parts of the peptide chain into proximity and potentially initiating the formation of β-sheets.

Oligomeric Assembly Structures

Aβ(1-40) monomers can self-assemble into a variety of soluble oligomeric species, which are considered to be the most neurotoxic forms. biorxiv.orgpnas.org This assembly process involves a significant conformational change from a largely disordered or helical state to a structure rich in β-sheets. frontiersin.org

Dimeric, Trimeric, and Tetrameric Forms

The initial stages of Aβ(1-40) oligomerization involve the formation of small oligomers, including dimers, trimers, and tetramers. frontiersin.orgpnas.orgnih.gov These early oligomers are in a rapid equilibrium with monomers. pnas.orgnih.gov Studies have shown that Aβ(1-40) can exist as stable dimers, stabilized by interactions in the N-terminal, central hydrophobic, and C-terminal regions. biorxiv.org The tetrameric form of Aβ(1-40) is described as having a ring-like structure that is relatively resistant to further addition of monomers or dimers. frontiersin.org

Predominant Beta-Sheet Secondary Structure in Oligomers

A hallmark of Aβ(1-40) oligomerization is the transition to a β-sheet-rich secondary structure. mdpi.comnih.gov While monomers are largely disordered, oligomers are characterized by a significant increase in β-sheet content. mdpi.com Infrared spectroscopy studies have revealed that early oligomers may adopt an antiparallel β-sheet arrangement. nih.govmdpi.com As aggregation progresses towards the formation of fibrils, a structural conversion occurs, leading to a parallel β-sheet conformation. nih.gov This transition from antiparallel to parallel β-sheets is a critical step in the maturation of amyloid aggregates. nih.gov

Data Tables

Table 1: Structural Features of Amyloid beta-Protein (1-40) in Different States

| State | Dominant Conformation | Key Structural Motifs |

| Monomer | Intrinsically disordered, random coil | Short α-helix (residues 17-23), transient β-hairpin mdpi.compnas.org |

| Membrane-Bound | α-helical | Helical domain A (13-22), Helical domain B (30-35), Type I β-turn (23-27) researchgate.net |

| Oligomer | β-sheet rich | Antiparallel β-sheets (early oligomers), Parallel β-sheets (later oligomers/fibrils) nih.govmdpi.com |

Table 2: Oligomeric Species of Amyloid beta-Protein (1-40)

| Oligomer Size | Structural Characteristics | Stability |

| Dimer | Stabilized by N-terminal, central, and C-terminal interactions biorxiv.org | In rapid equilibrium with monomers pnas.orgnih.gov |

| Trimer | Intermediate in the oligomerization pathway frontiersin.orgpnas.org | In rapid equilibrium with monomers pnas.orgnih.gov |

| Tetramer | Ring-like structure frontiersin.org | Resistant to further monomer/dimer addition frontiersin.org |

Proposed Beta-Barrel Structures in Oligomers

While the precise structures of Aβ oligomers are challenging to determine due to their transient and polymorphic nature, several models have been proposed. nih.gov One such model suggests that Aβ(1-40) oligomers can adopt a β-barrel-like structure. nih.govrsc.org This hypothesis is supported by hydrogen exchange mass spectrometry data, which indicates a β-turn-β motif for residues L17-M35 and hydrogen bonding at the N-terminus. nih.gov These small, soluble oligomers, which may consist of approximately four Aβ(1-40) molecules, are predominantly characterized by a β-sheet secondary structure. nih.gov Further research using peptides derived from Aβ(12-40) has demonstrated the formation of β-barrel-like tetramers and octamers stabilized by intermolecular hydrogen bonds. rsc.org

Protofibrillar and Fibrillar Architectures

The aggregation of Aβ(1-40) monomers leads to the formation of larger, more structured assemblies known as protofibrils and mature fibrils. pnas.orgnih.gov These fibrillar structures are characterized by a cross-β-sheet architecture, where β-sheets run parallel to the fibril axis. nih.govpnas.org Electron microscopy reveals that Aβ(1-40) can form fibrils with varying morphologies, often appearing as twisted filaments with diameters around 5-10 nm. pnas.org

Beta-Chain Formation in Fibrils (Residues 12-24 and 30-40)

In contrast to the disordered N-terminus, the core of the Aβ(1-40) fibril is highly structured. pnas.org Solid-state NMR has been instrumental in elucidating this architecture, revealing that residues 12-24 and 30-40 form β-strands. nih.govnih.govpnas.org These β-strands from individual Aβ(1-40) molecules align to form parallel, in-register β-sheets through intermolecular hydrogen bonding. nih.govpnas.org The region encompassing residues 25-29 acts as a bend or loop that connects the two β-sheets, bringing them into close proximity through side-chain interactions. nih.govpnas.org A key stabilizing feature of this bend is a salt bridge formed between the side chains of Asp23 and Lys28. nih.govpnas.org

| Structural Element | Residue Range | Description |

| Disordered Region | 1-10 | Flexible and lacks a defined secondary structure in most fibril forms. pnas.orgresearchgate.net |

| First β-Strand | 12-24 | Forms a parallel β-sheet through intermolecular hydrogen bonds. nih.govpnas.org |

| Bend/Loop Region | 25-29 | Connects the two β-strands and is stabilized by a salt bridge (Asp23-Lys28). nih.govpnas.org |

| Second β-Strand | 30-40 | Forms a parallel β-sheet through intermolecular hydrogen bonds. nih.govpnas.org |

Polymorphism of Fibrils

Aβ(1-40) fibrils exhibit significant structural polymorphism, meaning they can exist in multiple, distinct morphological forms even when grown under the same conditions. nih.govnih.govtandfonline.com This heterogeneity can manifest as variations in the number and arrangement of protofilaments within a mature fibril, as well as different conformations of the peptide itself. tandfonline.com Electron cryo-microscopy has revealed a range of Aβ(1-40) fibril morphologies with continuously altering structural properties. nih.govnih.gov This polymorphism implies that a single polypeptide sequence can adopt many different patterns of interaction to form stable amyloid structures, a key difference from the unique folded state of most globular proteins. nih.govnih.gov Factors such as pH, temperature, and the presence of co-solutes can influence which fibril morphology is favored. tandfonline.com

Comparative Structural Research with Amyloid beta-Protein (1-42)

While this article focuses on Aβ(1-40), comparative studies with the highly amyloidogenic Aβ(1-42) isoform provide valuable structural insights. biorxiv.org Aβ(1-42) differs from Aβ(1-40) by only two additional hydrophobic residues at the C-terminus, yet this small difference leads to distinct aggregation properties and neurotoxicity. pnas.orgbiorxiv.org

Structurally, both Aβ(1-40) and Aβ(1-42) fibrils are built from a cross-β core with parallel, in-register β-sheets. pnas.org However, there are notable differences. In Aβ(1-40) fibrils, the structured core typically begins around residue 11, whereas in Aβ(1-42) fibrils, the first 17 residues can be unfolded. researchgate.net

Computational studies suggest that Aβ(1-42) is more structured than Aβ(1-40), with a more stable C-terminal segment that tends towards a β-structure. biorxiv.org In dimer formation, Aβ(1-40) is stabilized by interactions in the central hydrophobic and N-terminal regions, while Aβ(1-42) dimers are stabilized by interactions in the central and C-terminal regions. biorxiv.org

Electron microscopy studies have shown that while the fundamental protofilament structure can be similar between the two isoforms, their arrangement within the mature fibril can differ. pnas.orgnih.gov For instance, under certain conditions, Aβ(1-40) forms fibrils with two protofilaments, while Aβ(1-42) can form fibrils with a single protofilament. nih.govnih.gov Despite these differences, the number of peptide molecules per cross-β repeat within a protofilament can be the same for both isoforms. pnas.orgnih.gov

| Feature | Amyloid beta-Protein (1-40) | Amyloid beta-Protein (1-42) |

| Residue Length | 40 | 42 |

| Aggregation Propensity | Less prone to aggregation. pnas.org | More prone to aggregation. pnas.org |

| Fibril Core Start | Typically around residue 11. researchgate.net | Can be around residue 18. researchgate.net |

| Dimer Stabilization | Central hydrophobic and N-terminal interactions. biorxiv.org | Central and C-terminal interactions. biorxiv.org |

| Protofilament Arrangement | Can form fibrils with two protofilaments. nih.govnih.gov | Can form fibrils with one protofilament. nih.govnih.gov |

Mechanisms of Amyloid Beta Protein 1 40 Aggregation and Fibrillogenesis

Nucleated Polymerization Models

The aggregation of Aβ(1-40) in vitro is often described by a nucleated polymerization mechanism. mdpi.com This model involves a slow, rate-limiting nucleation phase, followed by a more rapid elongation or growth phase. mdpi.com During the nucleation phase, Aβ monomers undergo a conformational change and associate to form an unstable, high-energy nucleus. mdpi.comnih.gov Once this nucleus is formed, it acts as a template for the rapid addition of more monomers, leading to the growth of larger fibrillar structures. mdpi.com This process continues until the concentration of available monomers falls below a critical level. mdpi.com

The kinetics of this process are characterized by a lag phase, corresponding to the time required for nucleus formation, followed by a rapid growth phase. mdpi.com The length of the lag phase is inversely related to the rate of nucleation. Factors that stabilize the nucleus or accelerate its formation will shorten the lag phase and promote fibril formation. The process of fibril growth through the extension of pre-existing fibrils is linearly dependent on the concentration of the Aβ monomer. nih.gov

It's important to note that while the nucleated polymerization model provides a fundamental framework, the in vivo aggregation process is likely more complex, potentially involving heterogeneous nucleation on surfaces such as the extracellular matrix or cell membranes. nih.govmdpi.com

Environmental Modulators of Aggregation Kinetics

The aggregation of Aβ(1-40) is highly sensitive to its chemical and physical environment. Several factors can modulate the kinetics of this process by influencing the stability of the monomer, the formation of nuclei, and the elongation of fibrils.

The pH of the solution plays a critical role in the aggregation kinetics of Aβ(1-40). The isoelectric point (pI) of Aβ(1-40) is approximately 5.3. nih.gov At physiological pH (around 7.4), the peptide carries a net negative charge, which leads to electrostatic repulsion between monomers and can inhibit aggregation. nih.gov As the pH is lowered towards the pI, the net charge of the peptide decreases, reducing electrostatic repulsion and favoring intermolecular interactions that promote aggregation. nih.govpnas.orgresearchgate.net

Studies have shown that acidic conditions accelerate the aggregation of Aβ(1-40). researchgate.netmdpi.com This is attributed to the protonation of histidine residues (His6, His13, and His14) as the pH decreases, which neutralizes the peptide and facilitates the formation of intermolecular contacts necessary for aggregation. nih.gov The aggregation process is most rapid in the pH range of 4-5.7. pnas.org Kinetic analyses have revealed that pH primarily affects the primary nucleation step of aggregation, with a lesser impact on fibril elongation and secondary nucleation. nih.gov

Table 1: Effect of pH on Aβ(1-40) Aggregation Kinetics

| pH | Aggregation Rate | Predominant Species/Structure | Reference |

|---|---|---|---|

| 8.0 | Slowest | Negatively charged, soluble | nih.gov |

| 7.0 | Intermediate | Less negatively charged | nih.gov |

| 6.0 | Fastest | More neutrally charged, prone to aggregation | nih.gov |

| 5.5 | Rapid | Near isoelectric point, fibrillar aggregates | mdpi.com |

| 4.0-5.7 | Most Rapid | Favorable for aggregation | pnas.org |

The ionic strength of the solution also significantly influences Aβ(1-40) aggregation. An increase in ionic strength can accelerate aggregation by shielding electrostatic repulsions between the charged residues on the peptide monomers. nih.govacs.orgbmbreports.org This shielding effect facilitates the close approach and interaction of monomers, thereby promoting nucleation and fibril growth. acs.orgnih.gov

Specifically, physiological ionic strength has been shown to accelerate Aβ(1-40) aggregation kinetics by promoting surface-catalyzed secondary nucleation reactions. nih.govacs.org The presence of salt ions is thought to decrease the free-energy barrier for the peptide to adopt a fibril-competent conformation. nih.govacs.org Different salt ions can have varying effects on the aggregation propensity and the final fibril structure. researchgate.net For instance, an increased concentration of sodium ions has been observed to accelerate the secondary nucleation rate. researchgate.net

Table 2: Influence of Ionic Strength on Aβ(1-40) Aggregation

| Ionic Strength Condition | Effect on Aggregation | Mechanism | Reference |

|---|---|---|---|

| Low | Slower aggregation | Stronger electrostatic repulsion between monomers | nih.gov |

| Physiological | Accelerated aggregation | Shielding of electrostatic repulsion, promotion of secondary nucleation | nih.govacs.org |

| Increased (e.g., higher NaCl) | Faster oligomer growth | Enhanced shielding of repulsive interactions | mdpi.comnih.gov |

The cellular environment is highly crowded with a variety of macromolecules. This molecular crowding can significantly impact the aggregation of Aβ(1-40). The presence of crowding agents, which mimic the cellular environment, generally accelerates the aggregation process. acs.org This is primarily due to the "excluded volume effect," where the presence of other large molecules reduces the available volume for the peptide, effectively increasing its local concentration and promoting self-association.

Experimental studies using neutral polymers as crowding agents have demonstrated increased nucleation and fibril growth rates for Aβ(1-40). mdpi.com Furthermore, research conducted in an environment mimicking the interior of living cells has shown that molecular crowding can facilitate the formation of more complex, higher-order aggregates of Aβ(1-40) than those observed in dilute solutions. mdpi.comnih.govresearchgate.net

Table 3: Impact of Molecular Crowding on Aβ(1-40) Fibrillogenesis

| Crowding Condition | Effect on Aggregation | Underlying Principle | Reference |

|---|---|---|---|

| Crowder-free solution | Baseline aggregation rate | - | acs.org |

| Presence of dextran (B179266) (crowder) | Accelerated aggregation | Excluded volume effect | acs.org |

| Mimicked intracellular environment | Formation of more intricate higher-order aggregates | Increased local concentration and altered thermodynamics | mdpi.comnih.govresearchgate.net |

The aggregation of Aβ(1-40) is a concentration-dependent process. nih.govacs.org Below a certain critical concentration, the peptide exists predominantly in a soluble, monomeric state. nih.gov As the concentration increases above this threshold, the likelihood of intermolecular interactions leading to nucleation and aggregation rises significantly. nih.gov

Kinetic studies have demonstrated a strong and predictable relationship between the initial monomer concentration and the lag time for fibril formation; higher concentrations lead to shorter lag times. acs.org The rate of fibril elongation is also directly proportional to the monomer concentration. nih.gov However, at very high concentrations, the aggregation process can become independent of the initial monomer concentration, suggesting that the rate-limiting step may shift from nucleation to another process. researchgate.net

Molecular Crowding Influences on Higher-Order Aggregates

Role of Nucleation Components in Assembly (e.g., Extracellular Matrix, Lipid Surfaces, Metal Ions)

In the biological milieu, the aggregation of Aβ(1-40) is not solely a process of homogeneous nucleation in solution. Various biological components can act as surfaces or cofactors that facilitate heterogeneous nucleation, significantly accelerating the aggregation process.

Extracellular Matrix (ECM): Components of the extracellular matrix, such as heparan sulfate (B86663) proteoglycans and collagen, can interact with Aβ(1-40) and promote its aggregation. mdpi.comfrontiersin.org These interactions can serve as a scaffold, concentrating the peptide and facilitating its conversion to a fibrillar form. mdpi.com For instance, type IV collagen has been shown to inhibit Aβ(1-40) fibril formation, suggesting a complex regulatory role of ECM components. researchgate.net

Lipid Surfaces: The amphiphilic nature of Aβ(1-40) allows it to interact with lipid membranes. nih.govfrontiersin.org These interactions can induce conformational changes in the peptide, promoting its aggregation. mdpi.com Lipid bilayers can act as a two-dimensional surface that effectively increases the local concentration of Aβ(1-40), thereby catalyzing nucleation. pnas.org The properties of the lipid membrane, such as its charge and fluidity, can modulate this interaction. mdpi.comnih.gov For example, Aβ(1-40) has been shown to interact strongly with negatively charged lipids. mdpi.com The curvature of lipid vesicles also plays a role, with smaller vesicles accelerating fibrillation. nih.gov

Metal Ions: Divalent metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), are known to interact with Aβ(1-40) and influence its aggregation. nih.govresearchgate.net These metal ions can bind to the N-terminal region of the peptide, which contains histidine residues that act as metal-binding sites. nih.govnih.gov The binding of metal ions can induce conformational changes in Aβ(1-40) that either promote or inhibit aggregation depending on the specific ion and its concentration. nih.govrsc.org For example, Zn²⁺ has been shown to promote the aggregation of Aβ(1-40). rsc.org The interaction is also pH-dependent. nih.govresearchgate.net

Pathways of Oligomer and Fibril Formation

The aggregation of Amyloid beta-Protein (1-40) (Aβ(1-40)) is a complex process that begins with the misfolding of monomeric peptides and culminates in the formation of large, insoluble fibrils. This pathway involves a series of intermediate species, including soluble oligomers and protofibrils.

Initially, Aβ(1-40) monomers, which are largely unstructured in solution, undergo a conformational change to form partially folded structures. nih.gov These monomers can then self-assemble into small, soluble oligomers of varying sizes, such as dimers, trimers, and tetramers. nih.govpnas.org These early oligomeric forms are transient and exist in a rapid equilibrium. pnas.org Research indicates that Aβ(1-40) can form various oligomeric species, including dimers, trimers, tetramers, and even larger structures like dodecamers. nih.govnih.gov

The formation of oligomers is a critical step, as these soluble aggregates are considered by many to be the most neurotoxic species. semanticscholar.orgbiorxiv.org As the aggregation process continues, these oligomers grow in size, forming larger intermediates known as protofibrils. nih.govresearchgate.net These protofibrils are typically curvilinear, thread-like structures. nih.gov

The final step in the aggregation cascade is the conversion of protofibrils into mature, insoluble amyloid fibrils. This transformation is characterized by a significant change in secondary structure, involving a transition from an antiparallel β-sheet conformation, often found in oligomers, to a parallel β-sheet structure that is the hallmark of fibrils. nih.gov This structural rearrangement involves the breaking of existing hydrogen bonds and the formation of new ones as the β-strands reorient themselves. nih.gov The resulting fibrils are unbranched and have a characteristic cross-β-sheet architecture, where β-strands run perpendicular to the fibril axis. bmbreports.org

It is important to note that Aβ(1-40) can form multiple, structurally distinct fibrillar aggregates, known as polymorphs. nih.gov These polymorphs can differ in their morphology, the extent of their β-sheet content, and their stability. nih.gov The specific pathway taken and the resulting fibril morphology can be influenced by various environmental factors. bmbreports.org

Table 1: Intermediates in Aβ(1-40) Aggregation

Intermolecular Interactions Driving Aggregation

The self-assembly of Aβ(1-40) into larger aggregates is driven by a combination of intermolecular forces. These interactions stabilize the various intermediate structures and ultimately the mature fibrils.

Hydrogen bonding is a fundamental interaction in the formation and stabilization of amyloid fibrils. Specifically, the backbone amide groups of the peptide chains form extensive networks of hydrogen bonds, creating the characteristic β-sheet structure. acs.org These intermolecular hydrogen bonds are crucial for the stability of both the oligomeric intermediates and the final fibril structure. bmbreports.org The transition from oligomers to fibrils involves a significant reorganization of this hydrogen-bonding network. nih.gov Studies using peptides with modified backbones that disrupt hydrogen bonding have demonstrated the critical role of these interactions in the aggregation process. acs.org

Both hydrophobic and electrostatic interactions play significant roles in driving the aggregation of Aβ(1-40). semanticscholar.orgnih.gov

Hydrophobic Interactions: The Aβ(1-40) peptide contains a central hydrophobic core and a hydrophobic C-terminal region. biorxiv.orgnih.gov The tendency of these hydrophobic regions to avoid contact with water drives the initial association of monomers and the subsequent collapse of the peptide into more compact structures. biorxiv.orgacs.org These interactions are a primary driving force for the formation of a dense hydrophobic core within the aggregates. nih.gov

Electrostatic Interactions: Electrostatic forces between charged amino acid residues also significantly influence Aβ(1-40) aggregation. semanticscholar.orgnih.gov These interactions can be either attractive or repulsive and are sensitive to factors like pH and ionic strength. bmbreports.org The interplay of these charged residues can modulate the rate and pathway of aggregation. researchgate.net For instance, electrostatic interactions are known to be important for the self-association of peptides into various aggregate forms. researchgate.net

A specific and critical electrostatic interaction in Aβ(1-40) is the formation of a salt bridge between the negatively charged Aspartic acid at position 23 (Asp23) and the positively charged Lysine at position 28 (Lys28). This salt bridge plays a crucial role in stabilizing a turn or bend region in the peptide structure, which is important for the formation of the β-hairpin conformation that is a precursor to fibril formation. researchgate.netnih.gov The presence of this intramolecular salt bridge is thought to be a key factor in the stability of the monomeric structure and in the early stages of self-assembly. bu.edu Experimental studies where this salt bridge is artificially constrained have shown a dramatic increase in the rate of fibril formation, highlighting its importance in the aggregation pathway. nih.govscispace.com

Hydrophobic and Electrostatic Effects

Distinct Aggregation Pathways of Amyloid beta-Protein (1-40) versus Amyloid beta-Protein (1-42)

While both Aβ(1-40) and Amyloid beta-Protein (1-42) (Aβ(1-42)) are implicated in Alzheimer's disease, they exhibit distinct aggregation behaviors. Aβ(1-42) is generally considered more aggregation-prone and neurotoxic than Aβ(1-40). biorxiv.org

The primary difference in their aggregation pathways lies in the initial oligomerization steps. Aβ(1-40) tends to form a distribution of smaller oligomers, including monomers, dimers, trimers, and tetramers, which are in rapid equilibrium. pnas.org In contrast, Aβ(1-42) preferentially forms pentamer/hexamer units, which act as "paranuclei" for further assembly into larger, bead-like structures that resemble early protofibrils. pnas.org

The presence of the Asp23-Lys28 salt bridge is also differentially affected in the two isoforms. In the Aβ(1-40) monomer, this salt bridge is more stable, contributing to a more compact structure. researchgate.net In the Aβ(1-42) monomer, this salt bridge is often absent, leading to a more open conformation that may be more prone to aggregation. researchgate.net

Table 2: Comparison of Aggregation Properties

Cellular and Subcellular Interactions of Amyloid Beta Protein 1 40

Interactions with Biological Membranesmdpi.combiorxiv.org

The interaction of Aβ(1-40) with biological membranes is a crucial step in its aggregation and is thought to be a primary mechanism of its neurotoxicity. biorxiv.orgacs.org These interactions can lead to a variety of changes in both the peptide and the membrane, ultimately disrupting cellular homeostasis. The cell membrane provides a surface that can promote the aggregation of Aβ peptides. mdpi.com

Aβ(1-40) has been shown to decrease the fluidity of cellular membranes. acs.orgnih.gov This effect is attributed to the interaction of hydrophobic regions on the Aβ aggregates with the hydrophobic core of the lipid bilayer. acs.org This alteration in membrane fluidity can have significant downstream consequences. A reduction in membrane fluidity can impede the normal function of membrane-bound proteins, such as receptors and ion channels. acs.org Furthermore, this decrease in fluidity has been linked to an increase in the amyloidogenic processing of APP, creating a feedback loop where Aβ can stimulate its own production. nih.govnih.gov Studies have shown that aggregated forms of Aβ affect membrane fluidity, particularly above the lipid phase-transition temperature. acs.org

Gangliosides, particularly GM1 ganglioside, play a significant role in the interaction of Aβ(1-40) with neuronal membranes. researchgate.netnih.govfrontiersin.org Aβ(1-40) specifically binds to membranes containing GM1, and this interaction induces a conformational change in the peptide from a random coil to a β-sheet-rich structure. nih.gov This conformational change is a critical step in the formation of amyloid fibrils. The interaction appears to be specific to gangliosides, as similar changes are not observed with various phospholipids (B1166683) or sphingomyelin (B164518) alone. nih.gov The sialic acid moiety of GM1 is believed to be crucial for this interaction. researchgate.net Furthermore, the presence of cholesterol in the membrane can accelerate the binding of Aβ to GM1 by modulating the conformation of the ganglioside headgroup. frontiersin.org This interaction with GM1 can also lead to the formation of non-lamellar lipid structures and micelles, further disrupting the membrane bilayer. researchgate.net

Aβ(1-40) can form cation-selective ion channels when incorporated into lipid bilayers. nih.govnih.gov This channel-forming property is considered a potential source of Aβ's neurotoxicity. nih.gov These channels exhibit multiple conductance levels, typically ranging from 40 to 400 pS, and can spontaneously transition to much higher conductances, between 400 and 4000 pS. nih.gov The channels are selective for cations and can be blocked by tromethamine (Tris). nih.gov The formation of these channels can disrupt ion homeostasis within the cell, leading to dissipative ion fluxes down their electrochemical gradients, which could ultimately contribute to cell death. nih.gov The structure of these channels is thought to be polymorphic, with evidence suggesting they can be composed of β-sheet-rich fibrillar oligomers that may undergo further conformational changes upon insertion into the membrane. tandfonline.com

Table 1: Properties of Aβ(1-40) Ion Channels in Lipid Bilayers

| Property | Description | Reference |

|---|---|---|

| Conductance Levels | Multiple levels observed, ranging from 40-400 pS and spontaneously transitioning to 400-4000 pS. | nih.gov |

| Ion Selectivity | Cation-selective. | nih.gov |

| Pharmacology | Sensitive to tromethamine (Tris); insensitive to nitrendipine. | nih.gov |

| Proposed Structure | Polymorphic, potentially formed by β-sheet-rich oligomers. | tandfonline.com |

| Toxicity Mechanism | Disruption of cellular ion homeostasis. | nih.gov |

Studies have demonstrated that oligomeric forms of Aβ(1-40) interact preferentially with cell surfaces compared to their monomeric counterparts. acs.org Single-molecule imaging has revealed that the fraction of Aβ(1-40) oligomers interacting with the cell membrane is significantly higher than their proportion in solution. acs.org Once on the cell surface, these oligomers exhibit restricted motion, suggesting they are interacting with relatively immobile components of the membrane rather than mobile transmembrane proteins. acs.org Cryo-electron tomography has further visualized this interaction, showing that Aβ oligomers can bind extensively to lipid vesicles, inserting into and "carpeting" the outer leaflet of the bilayer. biorxiv.orgbiorxiv.org This extensive interaction and insertion of oligomers into the membrane is a proposed mechanism for the loss of membrane integrity. biorxiv.orgbiorxiv.org

Formation of Ion Channels in Lipid Bilayers

Interaction with Amyloid Precursor Protein (APP) and Related Processing

Aβ(1-40) can interact with its own precursor, the amyloid precursor protein (APP), creating a complex feedback loop that influences APP processing. nih.govfrontiersin.org Soluble Aβ has been found to bind to the Aβ region of APP at the cell surface. frontiersin.org This interaction can promote the homodimerization of APP, which in turn can influence the cleavage of APP by secretase enzymes and alter the ratio of Aβ(1-42) to Aβ(1-40) produced. frontiersin.org Furthermore, fibrillar forms of Aβ can interact with the N-terminal region of APP, leading to an increase in APP expression. nih.gov There is also evidence that Aβ(1-40) can up-regulate the activity of α-secretase, an enzyme involved in the non-amyloidogenic processing of APP, potentially as a compensatory mechanism. nih.gov This interaction between Aβ and APP highlights a self-regulatory mechanism where the peptide product can influence its own production pathway.

Protein-Protein Interactions Modulating Amyloid beta-Protein (1-40) Behavior

The behavior of Aβ(1-40), particularly its aggregation, is modulated by interactions with a variety of other proteins. mdpi.commdpi.com These interactions can either promote or inhibit the formation of toxic Aβ aggregates.

One significant interaction is with transthyretin (TTR), a protein found in cerebrospinal fluid that has been shown to bind to Aβ and inhibit its aggregation. mdpi.com This neuroprotective effect has been observed in both in vitro and in vivo studies. mdpi.com

Conversely, other proteins can promote Aβ aggregation. For instance, the presence of other amyloidogenic proteins can lead to cross-seeding, where one type of amyloid can accelerate the aggregation of another. mdpi.com

The dimerization of Aβ(1-40) monomers is a critical early step in the aggregation pathway. Molecular dynamics simulations have shown that this process involves conformational transitions within the monomers, leading to the formation of stable dimers. biorxiv.org These dimers are stabilized by interactions in the central hydrophobic core and at the N- and C-termini of the peptides. biorxiv.org

Table 2: Proteins Interacting with Aβ(1-40) and their Effects

| Interacting Protein | Effect on Aβ(1-40) Behavior | Reference |

|---|---|---|

| Amyloid Precursor Protein (APP) | Binds to Aβ, influencing its own processing and expression. | nih.govfrontiersin.org |

| Transthyretin (TTR) | Inhibits Aβ aggregation, providing a neuroprotective effect. | mdpi.com |

| Other Amyloidogenic Proteins | Can promote Aβ aggregation through cross-seeding. | mdpi.com |

Chaperone Proteins (e.g., Hsp110, Hsc70)

Molecular chaperones are critical components of the cellular protein quality control system, and they play a significant role in managing misfolded proteins like Aβ.

Hsp110 : This co-chaperone of Hsp70 has been shown to interact with Aβ and prevent the formation of Aβ fibrils. mdpi.comresearchgate.net Research using a Drosophila model of Alzheimer's disease has indicated that the β-subunit of the Hsp110 substrate-binding domain is necessary for this protective interaction with amyloid. mdpi.comresearchgate.net Hsp110's primary function is as a nucleotide exchange factor (NEF) for Hsp70, enhancing its activity. nih.gov

Hsc70 : The constitutively expressed cognate form of Hsp70, Hsc70, can bind to the amyloid precursor protein (APP) through a specific motif. mdpi.com This interaction facilitates the degradation of APP via chaperone-mediated autophagy, which is believed to reduce the potential for toxic Aβ production. mdpi.com Hsp70 and its co-chaperones are involved in various processes, including protein folding, disaggregation, and degradation. frontiersin.org

| Chaperone | Interacting Partner | Key Finding |

| Hsp110 | Amyloid beta-Protein (1-40) | Prevents the formation of Aβ fibrils. mdpi.comresearchgate.net |

| Hsc70 | Amyloid Precursor Protein (APP) | Facilitates APP degradation, potentially reducing Aβ production. mdpi.com |

Apolipoproteins (e.g., Apolipoprotein E)

Apolipoprotein E (ApoE) is a major cholesterol carrier that also plays a crucial role in Aβ metabolism and clearance. The different isoforms of ApoE (ApoE2, ApoE3, and ApoE4) have varying effects on Aβ aggregation and toxicity.

ApoE and Aβ Aggregation : ApoE can bind to soluble Aβ and has been proposed to act as a pathological chaperone, promoting the formation of Aβ fibrils. acs.orgdntb.gov.ua The interaction of extracellular ApoE with Aβ can initiate the formation of toxic aggregates. mdpi.com Conversely, the interaction can also lead to the formation of neurotoxic oligomers of ApoE itself. mdpi.com The aggregation of Aβ (1-40) is most dramatically affected by ApoE4, followed by ApoE3 and ApoE2. acs.org

ApoE Isoforms and Cytotoxicity : Cultured cells with the ApoE4/E4 genotype are more vulnerable to Aβ-mediated toxicity compared to those with other genotypes. nih.govjneurosci.org Cells with the ApoE2/E3 genotype appear to be relatively resistant. nih.gov This difference may be related to the cell's capacity to secrete ApoE, with ApoE2/E3 cells secreting more of the protein. nih.gov Extracellular ApoE can bind to Aβ and modify its cytotoxic effects. nih.gov

Cellular Uptake and Clearance : ApoE increases the association of Aβ with cells in a manner dependent on heparan sulfate (B86663) proteoglycans (HSPGs) and the low-density lipoprotein receptor-related protein 1 (LRP1). nih.gov This interaction may facilitate the clearance of Aβ from the brain, but if this system is overwhelmed, it could contribute to Aβ accumulation. nih.gov

| ApoE Isoform | Effect on Aβ (1-40) Aggregation |

| ApoE4 | Strongest effect on overall aggregation. acs.org |

| ApoE3 | Intermediate effect on overall aggregation. acs.org |

| ApoE2 | Weakest effect on overall aggregation. acs.org |

Transthyretin

Transthyretin (TTR) is a transport protein found in high concentrations in the cerebrospinal fluid. mdpi.com It has been identified as an Aβ-binding protein with neuroprotective properties.

Inhibition of Aggregation : TTR can prevent the formation of Aβ-based amyloid fibrils by directly binding to Aβ, thereby inhibiting both primary and secondary nucleation processes. mdpi.comresearchgate.net This action reduces the toxicity of amyloid fibrils and their ability to grow further. mdpi.com TTR monomers have been shown to be more effective than tetramers in arresting Aβ aggregate growth. nih.gov

Binding and Sequestration : TTR sequesters Aβ, which may decrease the stress induced by amyloids. mdpi.com This has been demonstrated in transgenic mouse models. mdpi.com The binding of Aβ to TTR is highest for partially aggregated forms and lower for freshly prepared or heavily aggregated Aβ, suggesting that TTR selectively binds to soluble, toxic Aβ aggregates. researchgate.net

| TTR Form | Interaction with Aβ | Outcome |

| Tetramer | Binds Aβ monomers. jneurosci.org | Sequesters monomers, inhibiting seed formation. jneurosci.org |

| Monomer | Binds small Aβ oligomers. jneurosci.org | Inhibits further aggregation and fibril formation. nih.govjneurosci.org |

Alpha-1-Antichymotrypsin

Alpha-1-Antichymotrypsin (ACT) is a serine protease inhibitor that is found associated with amyloid plaques in Alzheimer's disease. uky.edubu.edu

Interaction with Aβ (1-40) : Studies have shown that ACT can inhibit the fibrillization of Aβ (1-40). uky.edu However, this inhibition of aggregation does not necessarily reduce the cytotoxicity of the peptide. uky.edu In contrast, the interaction of ACT with Aβ (1-42) does not prevent the formation of insoluble aggregates but does block the peptide's toxicity. uky.edu

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a well-known enzyme in glycolysis, but it also has non-glycolytic functions and has been implicated in neurodegenerative diseases. mdpi.comuni.lu

Formation of Covalent Complexes : GAPDH can be covalently cross-linked with Aβ, a process mediated by the enzyme transglutaminase. mdpi.comnih.gov This interaction significantly increases the toxicity of the resulting complex. mdpi.com These Aβ-GAPDH aggregates have been detected in the cerebrospinal fluid of Alzheimer's disease patients. nih.gov

Acceleration of Amyloidogenesis : Aggregates of GAPDH can accelerate the amyloidogenesis of Aβ (1-40), leading to increased neuronal cell death both in vitro and in vivo. uni.lu This is associated with the disruption of mitochondrial membrane potential. uni.lu

Tau Protein

The interaction between Aβ and the microtubule-associated protein Tau is a central aspect of Alzheimer's disease pathology. ijbs.com

Promotion of Tau Pathology : Aβ can promote the aggregation of Tau and the phosphorylation of Tau by kinases. mdpi.comuniprot.org The coexistence of Aβ plaques and phosphorylated Tau is linked to the mechanism by which Aβ facilitates the propagation of Tau aggregation. ijbs.com

Synergistic Toxicity : The interplay between Aβ and Tau amplifies the toxic effects of each protein. ijbs.com Together, they can cause damage to mitochondria, leading to mitochondrial fragmentation and abnormal distribution. ijbs.com

Alpha-Synuclein (B15492655)

Alpha-synuclein is a neuronal protein primarily associated with Parkinson's disease, but evidence suggests a significant interaction with Aβ. mdpi.comfrontiersin.org

Mutual Aggravation of Pathology : Aβ and alpha-synuclein can interact to increase each other's amyloidogenic potential. mdpi.com Aβ can act as a trigger for the aggregation of alpha-synuclein. mdpi.com This interaction may blur the lines between Alzheimer's and Parkinson's disease. mdpi.com

Promotion of Oligomerization : The interaction between soluble species of Aβ and alpha-synuclein promotes oligomerization while inhibiting fibrillization. nih.gov Soluble alpha-synuclein species promote the oligomerization of Aβ monomers and stabilize pre-formed Aβ oligomers through co-assembly. nih.gov This interaction is primarily mediated by the C-terminus of Aβ. frontiersin.orgnih.gov

| Interacting Protein | Effect on Aβ (1-40) | Consequence |

| Tau Protein | Promotes aggregation and phosphorylation. mdpi.comuniprot.org | Synergistic neurotoxicity and mitochondrial damage. ijbs.com |

| Alpha-Synuclein | Promotes oligomerization, inhibits fibrillization. nih.gov | Increased amyloidogenic potential of both proteins. mdpi.com |

Cell Adhesion Molecules

Amyloid beta-Protein (1-40) (Aβ(1-40)) interacts with several cell adhesion molecules (CAMs), which are glycoproteins on the cell surface that play a crucial role in cell-to-cell and cell-to-extracellular matrix (ECM) adhesion. frontiersin.org These interactions are significant in the context of Alzheimer's disease (AD) pathology, as they can influence Aβ aggregation, clearance, and toxicity. frontiersin.org The primary families of CAMs that interact with Aβ include integrins and members of the immunoglobulin superfamily (IgSF), such as the Neural Cell Adhesion Molecule (NCAM). frontiersin.orgscitechnol.com

Integrins: Integrins are a diverse family of cell surface receptors that mediate cell adhesion to the ECM and are involved in various signaling pathways. frontiersin.org Aβ peptides, including Aβ(1-40), can bind to integrins, which may contribute to Aβ-induced neurotoxicity. frontiersin.org The interaction is often mediated by an "RHD" (arginine-histidine-aspartate) sequence in Aβ, which mimics the "RGD" (arginine-glycine-aspartate) sequence recognized by many integrins. frontiersin.orgnih.gov

Specific integrin subunits have been identified as binding partners for Aβ. For instance, α5β1-integrin has been shown to bind non-fibrillar Aβ. frontiersin.orgnih.gov This interaction can lead to the internalization and degradation of Aβ(1-40), suggesting a protective role for this specific integrin against Aβ deposition and toxicity. nih.gov Conversely, Aβ can also disrupt normal integrin function. Aβ peptides have been found to partially block β1-integrin-mediated adhesion of cells to fibronectin. frontiersin.org Furthermore, Aβ oligomers can cause a loss of β1-integrins from the surface of cultured neurons. frontiersin.org The interaction of Aβ(1-40) with α3β1 and α2β1 integrin receptors can lead to an increased secretion of matrix metalloproteinase-9 (MMP-9). uoa.gr

| Integrin Subunit | Interaction with Aβ(1-40) | Reported Effect |

| α5β1 | Binds non-fibrillar Aβ. frontiersin.orgnih.gov | Mediates internalization and degradation of Aβ(1-40), potentially reducing apoptosis. nih.gov |

| β1 | Binding can be blocked by Aβ. frontiersin.org | Aβ oligomers can induce the loss of cell surface β1-integrins. frontiersin.org |

| α3β1 | Binds Aβ(1-40). uoa.gr | Mediates increased secretion of MMP-9. uoa.gr |

| α2β1 | Binds Aβ(1-40). uoa.gr | Mediates increased secretion of MMP-9. uoa.gr |

| αvβ1 | Binds to Aβ-coated surfaces. frontiersin.org | - |

| αvβ3 | Does not appear to mediate adhesion to Aβ. nih.gov | - |

| α6β1 | Part of a receptor complex for fibrillar Aβ on microglia. jneurosci.org | Engagement of this receptor complex is required for the induction of phagocytosis of fibrillar Aβ. jneurosci.org |

Neural Cell Adhesion Molecule (NCAM): NCAM is a member of the immunoglobulin superfamily and is involved in neuronal development, synaptic plasticity, and memory formation. scitechnol.commdpi.com Aβ has been shown to interact with NCAM. mdpi.com Specifically, neuroligin-1 (NL-1), a postsynaptic cell-adhesion protein with similarities to acetylcholinesterase, interacts with Aβ. nih.gov This interaction appears to be specific, as a much weaker interaction is observed with neuroligin-2 (NL-2). nih.gov The binding of Aβ to NL-1 has a dissociation constant (Kd) in the nanomolar range. nih.gov This interaction can stabilize Aβ aggregates and stimulate the formation of Aβ oligomers. nih.gov A peptide derived from the fibroblast growth factor receptor (FGFR)-binding region of NCAM1 has been shown to prevent neurodegeneration in rats treated with Aβ oligomers, suggesting that the loss of NCAM1-FGFR interactions contributes to Aβ toxicity. frontiersin.org

Interactions with Blood Components

Erythrocytes and Hemoglobin Binding

Amyloid beta-Protein (1-40) interacts with components of the blood, including red blood cells (erythrocytes) and hemoglobin. These interactions are thought to play a role in Aβ clearance and may contribute to the pathology of AD. mdpi.com

Erythrocyte Binding: A significant portion of Aβ in the blood is associated with erythrocytes. plos.org Studies have shown that Aβ(1-40) can bind to red blood cells, and the levels of Aβ(1-40) in human red blood cells have been observed to increase with age. mdpi.complos.org In fact, the concentration of Aβ(1-40) in healthy human red blood cells is significantly higher than in plasma. plos.org The binding of Aβ to erythrocytes may impair their function, including their ability to deliver oxygen to the brain. plos.org This interaction can also lead to increased oxidative stress in the red blood cells. plos.org When Aβ(1-40) fibrils are injected into mice, there is a transient uptake by red blood cells. nih.gov The binding of Aβ(1-40) to red blood cells has been shown to enhance their phagocytosis by the spleen. nih.gov

Hemoglobin Binding: Aβ(1-40) also binds to hemoglobin, the oxygen-carrying protein within red blood cells. mdpi.complos.org This interaction has been demonstrated in vitro, where Aβ(1-40) was shown to form complexes with hemoglobin. plos.org The heme portion of hemoglobin is considered a critical binding site for Aβ. plos.orgbiomolther.org The binding of Aβ to heme can induce a spectral shift, indicating a direct interaction. pnas.org The interaction with hemoglobin may play a role in the co-localization of hemoglobin with amyloid plaques observed in the brains of AD patients. mdpi.com Binding to hemoglobin occurs specifically when the iron in the heme group is in the oxidized state (methemoglobin). iu.edu

| Blood Component | Interaction with Aβ(1-40) | Key Findings |

| Erythrocytes (Red Blood Cells) | Binds to the cell membrane. plos.orgresearchgate.net | Aβ(1-40) levels in red blood cells increase with age. mdpi.com Binding may impair red blood cell function and enhance their clearance. plos.orgnih.gov |

| Hemoglobin | Binds to the protein, particularly the heme group. mdpi.complos.org | The interaction is stronger with methemoglobin (oxidized form). iu.edu May contribute to the co-localization of hemoglobin with amyloid plaques. mdpi.com |

Platelet Aggregation and Adhesion

Aβ(1-40) has been shown to induce platelet aggregation and support platelet adhesion. rndsystems.combio-techne.com Platelets contain the amyloid precursor protein (APP) and the enzymes necessary to process it into Aβ peptides, making them a peripheral source of Aβ. unipr.itd-nb.info

The interaction between Aβ(1-40) and platelets can occur through the integrin αIIbβ3 receptor. unipr.it Monomeric Aβ(1-40) binds to this receptor via its RHDS sequence, which in turn stimulates the release of adenosine (B11128) diphosphate (B83284) (ADP) and the chaperone protein clusterin from the platelets. unipr.it Clusterin then promotes the formation of fibrillar Aβ aggregates. unipr.it The released ADP further enhances the activation of integrin αIIbβ3, creating a positive feedback loop. unipr.it

In some studies, Aβ(1-40) has been reported to inhibit platelet aggregation induced by thrombin receptor-activating protein (TRAP). researchgate.netresearchmap.jp This effect appears to be case-specific in patients with diabetes mellitus. researchgate.net

Aβ(1-40) can also induce platelet adhesion, a process that is mediated through NADPH oxidase, reactive oxygen species (ROS), and protein kinase C-δ (PKC-δ) signaling pathways, ultimately leading to the activation of integrin αIIbβ3. mdpi.comnih.gov This Aβ(1-40)-induced platelet adhesion can be inhibited by antioxidants. mdpi.com

| Factor | Role in Aβ(1-40)-Platelet Interaction |

| Integrin αIIbβ3 | Acts as a receptor for Aβ(1-40) on platelets. unipr.it Its activation is crucial for Aβ-induced platelet adhesion. mdpi.comnih.gov |

| ADP | Released from platelets upon Aβ(1-40) binding, further activating platelets. unipr.it |

| Clusterin | Released from platelets and promotes the formation of fibrillar Aβ aggregates. unipr.it |

| TRAP-induced aggregation | Can be inhibited by Aβ(1-40) in some contexts. researchgate.netresearchmap.jp |

| NADPH Oxidase/ROS/PKC-δ | Signaling pathway that mediates Aβ(1-40)-induced platelet adhesion. mdpi.com |

Clearance and Degradation Pathways of Amyloid Beta Protein 1 40

Non-Enzymatic Clearance Mechanisms

Non-enzymatic clearance pathways are crucial for the removal of soluble Aβ(1-40) from the brain parenchyma. These mechanisms involve the bulk flow of fluids, cellular uptake, and active transport across the blood-brain barrier. en-journal.orgnih.govnih.gov

The brain utilizes a unique system for waste removal, often termed the glymphatic system, which facilitates the exchange between cerebrospinal fluid (CSF) and interstitial fluid (ISF). nih.gov A significant portion of CSF from the subarachnoid space enters the brain parenchyma along the spaces surrounding penetrating arteries. nih.govnih.gov This influx allows the CSF to mix with the ISF, which contains metabolic byproducts, including soluble Aβ(1-40). en-journal.orgaginganddisease.org

The mixture of ISF and solutes is then cleared from the brain's interstitium through bulk flow. jneurosci.org This fluid moves along paravascular drainage pathways, primarily along the walls of veins, eventually re-entering the CSF compartment. nih.govnih.gov The deposition of Aβ(1-40) in the walls of cerebral arteries, a condition known as cerebral amyloid angiopathy (CAA), is considered evidence of this perivascular drainage pathway. en-journal.orgnih.gov Failure of this drainage system can lead to the retention and accumulation of Aβ(1-40). en-journal.org Studies have shown that this clearance is rapid; for instance, radiolabeled Aβ(1-40) injected into the brain is quickly cleared, partly via this bulk flow mechanism. nih.govnih.gov The water channel aquaporin-4 (AQP4), located on the end-feet of astrocytes, plays a critical role in this process by facilitating water movement and supporting the bulk flow of ISF. nih.govaginganddisease.org Deletion of the AQP4 gene in animal models has been shown to suppress the clearance of soluble Aβ(1-40). nih.gov

Glial cells, specifically microglia and astrocytes, are actively involved in clearing Aβ peptides from the extracellular space through phagocytosis. biomolther.orgnih.govbiorxiv.orgnih.gov This process is a key component of the brain's defense against the buildup of potentially toxic protein aggregates. biorxiv.org

Microglia, the resident immune cells of the central nervous system, recognize and internalize Aβ peptides. biorxiv.orgspringermedizin.de Studies have shown that microglia can take up Aβ, and this phagocytic activity may serve to offset impairments in other clearance pathways. springermedizin.de For example, in mouse models with impaired glymphatic clearance, microglia demonstrated increased uptake of Aβ. springermedizin.de The internalized Aβ is then targeted for degradation within lysosomes. springermedizin.de

The blood-brain barrier (BBB) represents a major route for the elimination of Aβ(1-40) from the brain into the peripheral circulation. frontiersin.orgdoi.orgresearchgate.net This transport is a dynamic process mediated by specific receptors and transporters located on the endothelial cells that form the barrier. frontiersin.orgbiomolther.org It is estimated that a substantial portion of Aβ produced in the central nervous system is cleared via transport across the BBB. researchgate.net This efflux mechanism is significantly faster and more efficient than simple bulk flow of ISF. mdpi.com

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) is a large, multifunctional endocytic receptor that plays a critical role in the efflux of Aβ(1-40) from the brain. researchgate.netjci.orgfrontiersin.org LRP1 is expressed on the abluminal (brain-facing) side of the brain capillary endothelial cells. biomolther.orgresearchgate.net It functions by binding to Aβ(1-40), either directly or indirectly via ligands like apolipoprotein E (ApoE), and facilitating its transport out of the brain. jci.orgfrontiersin.org

The process involves the binding of Aβ(1-40) to LRP1 on the endothelial cell surface, followed by rapid internalization via endocytosis. mdpi.com This LRP1-mediated transcytosis moves Aβ(1-40) across the endothelial cell to the luminal (blood-facing) side, where it is released into the circulation. mdpi.comresearchgate.netnih.gov Genetic evidence from studies using mouse brain capillary endothelial cells with a mutated LRP1 has confirmed that LRP1 directly mediates the transcytosis of Aβ(1-40) in both the brain-to-blood and blood-to-brain directions. researchgate.netnih.gov The efficiency of this transport is significant; LRP1-mediated transport of Aβ(1-40) across the BBB is estimated to be six times faster than clearance by ISF bulk flow. mdpi.com Research in mice has shown that the efflux transport system for Aβ(1-40) is saturable and that its clearance is substantially inhibited by antibodies against LRP1. nih.gov

| Finding | Experimental Model | Significance | Reference |

|---|---|---|---|

| LRP1 transports Aβ(1-40) across the BBB six times faster than ISF bulk flow. | In vivo studies | Highlights the high efficiency of LRP1-mediated clearance. | mdpi.com |

| The efflux transport system for Aβ(1-40) at the BBB was half-saturated at 15.3 nM. | Intracerebral microinjections in young mice | Demonstrates the saturable nature of the LRP1 transport system. | nih.gov |

| Genetic mutation in the LRP1 endocytosis domain reduces Aβ(1-40) clearance. | Primary mouse brain capillary endothelial cells (pMBCECs) from LRP1 knock-in mice | Provides direct genetic evidence for LRP1's role in Aβ transcytosis. | researchgate.netnih.gov |

| LRP1 downregulation in older animals correlates with regional Aβ accumulation. | Analysis of aging mice and human AD brains | Suggests that age-related decline in LRP1 contributes to Aβ accumulation. | nih.govjci.org |

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux transporter prominently expressed at the BBB. nih.govbiorxiv.orgmdpi.com It actively transports a wide variety of substrates out of the brain, playing a protective role. mdpi.com Accumulating evidence supports the role of P-gp in the clearance of Aβ(1-40) from the brain into the blood. nih.govbiorxiv.orgtandfonline.comnih.gov

In vitro studies using polarized cell layers transfected with MDR1 have demonstrated the direct transport of Aβ(1-40). nih.govtandfonline.com In these models, Aβ(1-40) was shown to move across the cell layer into the apical chamber (representing the blood side), and this transport was inhibited by known P-gp modulators. nih.gov Further molecular and biochemical assays have affirmed that Aβ(1-40) directly interacts with and is a substrate for P-gp. biorxiv.orgnih.gov The transport process is a two-step mechanism involving LRP-1-mediated uptake from the brain into the endothelial cells, followed by P-gp-mediated efflux from the endothelium into the capillary lumen. mdpi.com An inverse correlation has been observed in human brain tissue between the expression of P-gp in blood vessels and the amount of Aβ(1-40) deposition, suggesting that reduced P-gp function could contribute to Aβ accumulation. tandfonline.com

The cellular prion protein (PrPc) is a cell-surface glycoprotein (B1211001) that has been identified as a participant in the transcytosis of Aβ across the BBB. nih.govnih.govunileon.es Research using in vitro BBB models with primary mouse brain capillary endothelial cells has shown that monomeric Aβ(1-40) binds to PrPc. nih.govnih.govunileon.esresearchgate.net

The transport of Aβ(1-40) across these cellular monolayers was significantly reduced in cells where PrPc was genetically knocked out. nih.govnih.govresearchgate.net Similarly, the application of an antibody specific to PrPc also diminished the transport of Aβ(1-40), indicating that the binding of Aβ(1-40) to PrPc is a required step for its transcytosis across the BBB. nih.govresearchgate.net PrPc may not act alone; there is evidence suggesting it functions as a facilitator for LRP1-mediated transcytosis of Aβ monomers out of the brain. ucl.ac.uk As a glycosyl phosphatidylinositol (GPI)-anchored protein, PrPc lacks a transmembrane domain and likely requires a coreceptor like LRP1 to facilitate the internalization and transport process. nih.gov This highlights a cooperative mechanism where PrPc acts as an initial binding partner for Aβ(1-40), subsequently enabling its clearance via the LRP1 transport pathway. researchgate.netucl.ac.uk

Transport Across the Blood-Brain Barrier (BBB)

P-Glycoprotein (P-gp) Mediated Transport

Enzymatic Degradation Mechanisms of Amyloid beta-Protein (1-40)

The clearance of Amyloid beta-Protein (1-40) (Aβ(1-40)) from the brain is a critical process for maintaining neuronal health, and its impairment is a key factor in the pathogenesis of Alzheimer's disease. A primary pathway for the removal of Aβ(1-40) involves enzymatic degradation by a variety of proteases. These enzymes, found in different cellular and extracellular compartments, cleave the Aβ(1-40) peptide into smaller, non-toxic fragments, thereby preventing its aggregation and accumulation. The following sections detail the mechanisms of the principal enzymes involved in this vital clearance process.

Insulin-Degrading Enzyme (IDE)

Insulin-Degrading Enzyme (IDE), also known as insulysin, is a major protease involved in the degradation of Aβ peptides. oup.com This ~110-kDa thiol zinc-metalloendopeptidase is located in the cytosol, peroxisomes, endosomes, and on the cell surface. pnas.org IDE is capable of degrading several small proteins that have a tendency to form amyloid fibrils, including insulin (B600854) and Aβ. pnas.org